Fludalanine
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Overview
Description
Preparation Methods
Fludalanine is synthesized from D-fluoroalanine through isotopic substitution designed to slow its rate of metabolism . The synthetic route involves the following steps:
Starting Material: D-fluoroalanine.
Isotopic Substitution: Introduction of a deuterium atom to slow down the metabolic rate.
Combination with Pentizidone: To prevent bacteria from using this compound for cell wall synthesis, it is combined with pentizidone, an inhibitor of a distinct enzyme required for bacterial cell wall synthesis.
Chemical Reactions Analysis
Fludalanine undergoes several types of chemical reactions:
Oxidation: The primary metabolism of this compound involves its oxidation to fluoropyruvate.
Reduction: Fluoropyruvate is rapidly reduced to fluorolactate, the major organic metabolite in laboratory animals.
Defluorination: This process involves the removal of the fluorine atom, leading to various metabolites.
Common reagents and conditions used in these reactions include gas-liquid chromatographic chemical ionization mass spectrometric assays to detect and analyze the metabolites . The major products formed from these reactions are fluoropyruvate and fluorolactate .
Scientific Research Applications
Fludalanine has been extensively studied for its antibacterial properties. It is effective against both gram-negative and gram-positive bacteria by blocking the incorporation of D-alanine into the bacterial cell wall . Its applications include:
Chemistry: Used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Investigated for its effects on bacterial cell wall synthesis.
Medicine: Explored as a potential antibiotic, although its clinical use was limited due to toxicity concerns.
Mechanism of Action
Fludalanine exerts its antibacterial effects by irreversibly inhibiting bacterial alanine racemase . This enzyme is crucial for the synthesis of D-alanine, an essential component of the bacterial cell wall. By blocking this enzyme, this compound prevents the incorporation of D-alanine into the cell wall, leading to bacterial cell death . The molecular targets involved include alanine racemase and other enzymes required for bacterial cell wall synthesis .
Comparison with Similar Compounds
Fludalanine is unique due to its specific inhibition of alanine racemase and its incorporation into bacterial cell walls at high concentrations . Similar compounds include:
Cycloserine: Another antibiotic that inhibits cell wall synthesis but through a different mechanism.
D-alanine: The natural substrate for alanine racemase, which this compound mimics.
Fluoropyruvate: A metabolite of this compound that also exhibits antibacterial properties.
This compound’s uniqueness lies in its dual action of inhibiting alanine racemase and being incorporated into the bacterial cell wall, which is not observed with other similar compounds .
Properties
CAS No. |
97613-64-4 |
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Molecular Formula |
C3H6FNO2 |
Molecular Weight |
108.09 g/mol |
IUPAC Name |
(2S)-2-amino-2-deuterio-3-fluoropropanoic acid |
InChI |
InChI=1S/C3H6FNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)/t2-/m1/s1/i2D |
InChI Key |
UYTSRQMXRROFPU-LIIDHCAMSA-N |
Isomeric SMILES |
[2H][C@@](CF)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)F |
Origin of Product |
United States |
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